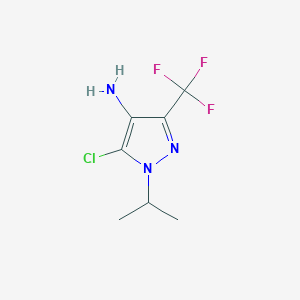

5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine

Description

5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a chloro substituent at position 5, a trifluoromethyl group at position 3, and an isopropyl group at position 1 of the pyrazole ring. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the chloro substituent may influence electronic properties and binding affinity in biological systems .

Properties

Molecular Formula |

C7H9ClF3N3 |

|---|---|

Molecular Weight |

227.61 g/mol |

IUPAC Name |

5-chloro-1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-amine |

InChI |

InChI=1S/C7H9ClF3N3/c1-3(2)14-6(8)4(12)5(13-14)7(9,10)11/h3H,12H2,1-2H3 |

InChI Key |

HVAUEZYGLNHZHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C(=N1)C(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Introduction of the isopropyl group: Alkylation can be carried out using isopropyl bromide in the presence of a base like potassium carbonate.

Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups, resulting in simpler pyrazole derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced pyrazole derivatives with fewer substituents.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry: Used in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine depends on its specific application:

Biological Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: The compound may affect various biochemical pathways, such as those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl (CF₃) at position 3 enhances lipophilicity and metabolic resistance, a feature shared with compound 64b and the antimycobacterial agent in .

Melting Points :

- Derivatives with rigid heterocyclic systems (e.g., oxadiazole in 64b) exhibit higher melting points (184–187°C) due to increased molecular rigidity and intermolecular interactions .

Biological Activity :

- The trifluoromethyl-pyrazole-amine scaffold is recurrent in bioactive compounds. For example, 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine derivatives show antimycobacterial activity, while oxadiazole-linked pyrazoles (e.g., 64b) demonstrate antibiotic properties .

Stability and Reactivity

- The trifluoromethyl and chloro groups in the target compound may enhance stability against oxidative degradation compared to non-halogenated analogs. However, the primary amine at position 4 could necessitate protective group strategies during synthesis .

Biological Activity

5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- A pyrazole ring , which is known for its biological activity.

- A trifluoromethyl group that enhances lipophilicity and biological potency.

- A chlorine atom that may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClF₃N₂ |

| Molecular Weight | 202.6 g/mol |

| CAS Number | Not available in search results |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

Antitumor Activity

Studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, related pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism often involves:

- Inhibition of cell proliferation.

- Induction of cell cycle arrest at G0/G1 or G2/M phases.

In a comparative study, compounds similar to this compound demonstrated IC50 values in the low micromolar range against these cell lines, suggesting potent antitumor activity .

The mechanisms through which this compound exerts its effects may include:

- Inhibition of key signaling pathways involved in cell survival and proliferation.

- Induction of apoptosis , as evidenced by increased annexin V staining in treated cells.

- Cell cycle arrest , leading to reduced cell division and growth.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives, including this compound:

Study on Anticancer Activity

A recent study evaluated a series of pyrazole derivatives for their anticancer properties. The findings indicated that modifications to the pyrazole ring significantly affected cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT-116 | 12 | Apoptosis induction |

| Compound B | MCF-7 | 15 | G0/G1 phase arrest |

| 5-Chloro-Pyrazole | HeLa | 10 | Inhibition of cell proliferation |

These results suggest that structural modifications can enhance or diminish biological activity, emphasizing the importance of structure–activity relationship (SAR) studies in drug development .

SAR Analysis

The structure–activity relationship analysis indicates that substituents on the pyrazole ring significantly influence biological activity. The trifluoromethyl group is particularly noted for enhancing potency against various targets due to its electronic properties, which can stabilize interactions with biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.